molecular formula C20H18N2O6S B2901633 5-(benzyloxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide CAS No. 1021093-46-8

5-(benzyloxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide

Cat. No. B2901633
CAS RN: 1021093-46-8
M. Wt: 414.43
InChI Key: IPAGSLVJWDMOAI-UHFFFAOYSA-N
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Description

The compound “5-(benzyloxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The “4-oxo” indicates a carbonyl group (C=O) at the 4-position of the pyran ring. The “5-benzyloxy” suggests a benzyl group (a benzene ring attached to a CH2 group) connected to the 5-position of the ring through an oxygen atom. The “N-(4-sulfamoylbenzyl)-4H” part indicates a sulfamoylbenzyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are typically used to determine the molecular structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carbonyl group might undergo nucleophilic addition reactions, and the benzyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbonyl group and a benzyl group could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, its mechanism of action would involve interacting with a biological target in the body .

Future Directions

The future directions for research on this compound would depend on its intended use and its observed properties. If it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-[(4-sulfamoylphenyl)methyl]pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c21-29(25,26)16-8-6-14(7-9-16)11-22-20(24)18-10-17(23)19(13-28-18)27-12-15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAGSLVJWDMOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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